2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
Description
Chemical Identity and Properties
2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a halogenated arylalkylamine derivative with the molecular formula C₉H₁₀BrClF₃N and a molecular weight of 304.53 g/mol . Its CAS registry number is 2639417-88-0, and its structural features include:
- A phenyl ring substituted with a bromo group at the para position (C4) and a trifluoromethyl group at the meta position (C3).
- A two-carbon ethylamine chain (-CH₂-CH₂-NH₂) attached to the aromatic ring, with the amine group protonated as a hydrochloride salt.
The compound’s SMILES representation is C1=CC(=C(C=C1CCN)C(F)(F)F)Br, and its InChIKey is VDVUDLQUUSCUTD-UHFFFAOYSA-N .
Properties
Molecular Formula |
C9H10BrClF3N |
|---|---|
Molecular Weight |
304.53 g/mol |
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9BrF3N.ClH/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13;/h1-2,5H,3-4,14H2;1H |
InChI Key |
CTSFNKKTGVHILM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCN)C(F)(F)F)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of 4-Bromo-2-(trifluoromethyl)benzonitrile Using Borane Complex
Reaction : The transformation of 4-bromo-2-(trifluoromethyl)benzonitrile to the corresponding ethanamine hydrochloride salt is achieved by reduction of the nitrile group to a primary amine.
-
- Borane-dimethylsulfide complex (BH₃·Me₂S), 10 M solution.
- Solvent: Tetrahydrofuran (THF).
- Temperature: Initially 0 °C, then warmed to 25 °C, followed by reflux.
- Reaction time: Approximately 1.5 hours total (0.5 h at 0 °C, 0.5 h at 25 °C, 0.5 h reflux).
Workup :
- After completion, the mixture is treated with 1 M aqueous sodium hydroxide.
- Extraction with ethyl acetate (3 × 150 mL).
- Drying over sodium sulfate and concentration under reduced pressure.
- The crude amine is converted to the hydrochloride salt by treatment with hydrochloric acid in ethanol.
- Isolation by concentration and washing with diethyl ether.
-
- Yield reported: 77%.
- Product: this compound as a solid.
- Characterization: HPLC-MS confirms molecular ion at m/z 254.09 (M+H)+.
Reference : This method is detailed in a patent (US2011/105532) and chemical synthesis literature.
Alternative Routes via Reduction of Nitro Precursors
Some synthetic routes involve the reduction of nitrostyrene or nitro-substituted aromatic precursors to the corresponding phenethylamines using reducing agents such as sodium borohydride in the presence of copper(II) chloride.
After reduction, the amine product is isolated as the hydrochloride salt by precipitation with hydrogen chloride in diethyl ether or dioxane, followed by filtration and drying.
This method is more general for phenethylamines but can be adapted for trifluoromethyl-substituted analogs.
Yields for similar compounds range from 70% to 96%, depending on the substrate and conditions.
Reference: Synthetic Communications and ChemRxiv preprints on one-pot reductions of nitrostyrenes to phenethylamines.
Preparation of Key Intermediates: 3-Trifluoromethyl Acetophenone Oxime
The synthesis of this compound may involve intermediate steps such as preparation of trifluoromethyl acetophenone derivatives.
A patented process describes the preparation of 3-trifluoromethylacetophenone oxime by:
Formation of a Grignard reagent from halo benzotrifluoride and magnesium in an organic solvent with a catalyst.
Reaction of this Grignard reagent with ketene in hydrocarbon solvent with a transition metal ligand-acid complex to obtain trifluoromethyl acetophenone.
Conversion of the acetophenone to its oxime by reaction with hydroxylamine hydrochloride in aliphatic alcohol at 40–45 °C for 5–7 hours.
The oxime can be further transformed into the amine via reduction.
This multi-step process yields highly pure intermediates with isolated yields of about 80–85%.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Bromo-2-(trifluoromethyl)benzonitrile | BH₃·Me₂S in THF, 0 °C to reflux, 1.5 h | This compound | 77 | Direct reduction of nitrile to amine salt |
| 2 | Nitro-substituted styrene derivatives | NaBH₄ + CuCl₂ in methanol, followed by HCl precipitation | Phenethylamine hydrochloride salts | 70–96 | One-pot reduction of nitrostyrenes |
| 3 | Halo benzotrifluoride | Mg metal, ketene, hydroxylamine hydrochloride | 3-Trifluoromethylacetophenone oxime | 80–85 | Multi-step synthesis of key intermediate |
Analytical and Purification Notes
Purification of the amine hydrochloride salts is typically achieved by crystallization from solvents such as ethanol or by washing with diethyl ether.
Reaction progress is monitored by gas-liquid chromatography (GLC) or thin-layer chromatography (TLC).
Characterization includes HPLC-MS for molecular weight confirmation and NMR spectroscopy for structural verification.
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a dehalogenated product.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromo and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. The amine group may participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen and Trifluoromethyl Substitutions
Table 1: Key Structural and Molecular Comparisons
Functional Group Variations and Pharmacological Implications
Substitution Patterns and Electronic Effects
- Halogen Position : The bromine position (C4 vs. C2) in the phenyl ring significantly impacts steric and electronic properties. For example, 2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-amine () may exhibit different dipole moments compared to the target compound due to altered resonance effects .
- Trifluoromethyl vs.
Pharmacologically Active Analogues
- Serotonin Reuptake Inhibition: Compound 18 from (2-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine) demonstrates selective serotonin reuptake inhibition (SSRI) activity, attributed to its methoxy substituents and trifluoromethyl group .
- TAAR1 Agonists : Triazole-containing derivatives, such as 2-(5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride (, Compound 20), show activity as TAAR1 agonists for psychotic disorders. The absence of a heterocyclic ring in the target compound may limit its utility in this context .
Biological Activity
2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride (CAS No. 2639417-88-0) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.
The compound has the following chemical formula and structure:
- Chemical Formula : C9H10BrClF3N
- Molecular Weight : 304.54 g/mol
- SMILES Notation : NCCc1ccc(c(c1)C(F)(F)F)Br.Cl
Synthesis
The synthesis of this compound typically involves the reaction of 2-[4-bromo-3-(trifluoromethyl)phenyl]ethan-1-amine with hydrochloric acid to form the hydrochloride salt. This method ensures the stability and solubility of the compound in biological assays .
The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets. The electron-withdrawing nature of this group facilitates stronger interactions through hydrogen and halogen bonding with protein targets, potentially increasing biological activity .
Pharmacological Effects
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency against various biological pathways. The following table summarizes some key findings regarding the biological activity of similar compounds:
| Compound | Target | IC50 (µM) | Activity Description |
|---|---|---|---|
| 2c (similar structure) | AChE | 19.2 | Moderate inhibition |
| 3e (similar structure) | BChE | 13.2 | Moderate inhibition |
| Hydrazone derivatives | COX-2 | N/A | Moderate inhibition observed |
| Hydrazone derivatives | Lipoxygenases (LOX-5/15) | N/A | Moderate inhibition observed |
These findings suggest that this compound may possess similar inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenases and lipoxygenases, which are critical targets in anti-inflammatory drug development .
Cytotoxicity Studies
In vitro studies have shown that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The presence of halogen atoms has been linked to increased cytotoxicity due to enhanced membrane permeability and interaction with cellular targets .
Case Studies
A review of literature highlights several case studies where compounds structurally related to this compound were evaluated for their biological activities:
- Anticancer Activity : Compounds with similar structures were tested against various cancer cell lines, demonstrating significant antiproliferative effects, with some exhibiting IC50 values lower than 1 µM against specific cell types.
- Anti-inflammatory Activity : Studies indicated that derivatives with trifluoromethyl substitutions showed promising results in inhibiting COX enzymes, suggesting potential applications in treating inflammatory diseases.
Q & A
Q. What synthetic routes are recommended for preparing 2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride?
Methodological Answer: The synthesis typically involves functionalizing a bromo- and trifluoromethyl-substituted aromatic ring. Key steps include:
- Substitution Reactions : Bromination and trifluoromethylation of phenyl precursors, using reagents like N-bromosuccinimide (NBS) or trifluoromethylating agents (e.g., CF₃Cu) under catalytic conditions .
- Ethanamine Introduction : Acylation or alkylation of the aromatic ring followed by reduction (e.g., LiAlH₄) to yield the ethanamine backbone .
- Hydrochloride Formation : Neutralization with HCl in anhydrous conditions to precipitate the hydrochloride salt.
Q. Example Protocol :
Start with 4-bromo-3-(trifluoromethyl)benzaldehyde.
Perform a Henry reaction with nitromethane to form β-nitro styrene.
Reduce the nitro group to amine using H₂/Pd-C.
Treat with HCl/EtOH to isolate the hydrochloride salt.
Q. Key Considerations :
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer :
Q. What safety protocols are essential for handling this compound?
Methodological Answer :
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste Disposal : Collect aqueous waste separately; neutralize with NaHCO₃ before disposal. Solid residues must be incinerated via licensed facilities .
- Spill Management : Absorb with inert material (vermiculite) and seal in containers labeled "halogenated waste."
Q. How do electronic effects of the trifluoromethyl group influence reaction mechanisms in cross-coupling reactions?
Methodological Answer : The -CF₃ group is strongly electron-withdrawing, activating the aromatic ring toward electrophilic substitution but deactivating toward nucleophilic attacks.
Q. Case Study :
Q. What strategies assess the compound’s interactions with serotonin receptors (e.g., 5-HT₂A)?
Methodological Answer :
- In Silico Docking : Use Schrödinger Suite to model binding affinity. The ethanamine chain aligns with the receptor’s hydrophobic pocket, while -CF₃ enhances binding via van der Waals interactions .
- In Vitro Assays :
- SAR Studies : Replace -CF₃ with -CH₃ to evaluate steric vs. electronic contributions .
Q. How to evaluate environmental persistence and ecotoxicity of this compound?
Methodological Answer :
- Degradation Studies :
- Ecotoxicity Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
